molecular formula C14H21N3O4S B497198 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate CAS No. 927640-19-5

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate

Cat. No.: B497198
CAS No.: 927640-19-5
M. Wt: 327.4g/mol
InChI Key: TWAMUNJARIDRQY-UHFFFAOYSA-N
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Description

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate is a synthetic organic compound intended for research and development purposes. This molecule features a piperidine-1-carboxylate core, a structural motif prevalent in pharmaceuticals and bioactive molecules. The piperidine ring is a common scaffold in medicinal chemistry, known for its conformational properties that can be optimized for target binding . The structure incorporates a phenyl carbamate linkage and a dimethylsulfamoylamino substituent, which may influence the compound's physicochemical properties and biological activity. Compounds containing the piperidine-1-carboxylate (carbamate) group have demonstrated significant research value across multiple therapeutic areas. Piperidine carboxamides have been identified as potent and selective antimalarial agents that target the Plasmodium falciparum proteasome with strong species selectivity . Furthermore, N-phenylpiperidine-1-carboxamide derivatives have been explored as novel potent analgesics acting as μ-opioid receptor (MOR) ligands , while other analogs have shown promise as bone anabolic agents and trace amine-associated receptor 1 (TAAR1) agonists for psychiatric disorders . The sulfamoyl group present in this specific compound may contribute to its metabolic stability and binding characteristics, as sulfonamide derivatives are known to act as mechanism-based inhibitors for enzymes like fatty acid amide hydrolase (FAAH) . This combination of structural features makes this compound a compound of interest for various biochemical and pharmacological investigations, including structure-activity relationship studies, mechanism of action research, and target identification. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety guidelines and applicable regulations.

Properties

IUPAC Name

[3-(dimethylsulfamoylamino)phenyl] piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-12-7-6-8-13(11-12)21-14(18)17-9-4-3-5-10-17/h6-8,11,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAMUNJARIDRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be attached using sulfonylation reactions with dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

The following sections compare 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate with structurally related piperidine-1-carboxylate derivatives, focusing on structural features, physicochemical properties, synthetic efficiency, and biological activity.

Structural Features
Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Reference
This compound Phenyl ring with dimethylsulfamoyl amino group; tert-butyl carboxylate Not provided¹ ~398–440 (estimated²) Not provided
(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate Piperidine with methylcarbamoyl amino group; (S)-stereochemistry C₁₂H₂₁N₃O₃ 257.33 1349699-92-8
tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate Methoxycarbonylphenyl sulfonamido group C₁₈H₂₆N₂O₆S 398.47 1286264-41-2
Compound 18a (PKCθ inhibitor) Fluoro-pyrimidine, methoxyphenyl tetrazole C₂₅H₂₈FN₉O₃ 513.55 (M+H) Not provided
(S)-tert-Butyl 2-(((3-(4-(aminomethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate Aminomethylphenyl imidazopyridazine C₂₄H₃₁N₇O₂ 436.5 (M+H) Not provided

² Weight approximated using similar tert-butyl piperidine carboxylates (e.g., ).

Key Observations :

  • The dimethylsulfamoyl amino group distinguishes the target compound from analogs with carbamoyl (), sulfonamido (), or heterocyclic substituents ().
  • Steric and electronic effects of substituents vary significantly: the dimethylsulfamoyl group may enhance solubility compared to hydrophobic aryl groups (e.g., methoxyphenyl in ), while the tert-butyl carboxylate is a common stabilizing moiety across all analogs.
Physicochemical Properties
  • Solubility : The dimethylsulfamoyl group likely improves aqueous solubility compared to methoxycarbonylphenyl sulfonamido (logP ~2.5 estimated for ) or tetrazole-containing analogs (logP ~3.0 for ).
  • Molecular Weight : Estimated at ~400–440 g/mol, placing it within the "drug-like" range (similar to ), but lighter than PKCθ inhibitor 18a (513.55 g/mol) .

Biological Activity

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring, a phenyl group, and a dimethylsulfamoyl moiety, which contribute to its chemical properties and biological interactions.

Chemical Structure

The compound can be represented structurally as follows:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylsulfamoyl group is capable of forming hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring may facilitate binding to specific receptors or enzymes, influencing physiological responses.

Pharmacological Potential

Research indicates that this compound could exhibit several pharmacological activities:

  • Antiviral Activity : Similar compounds have shown efficacy against various viruses, including HIV and HSV. Studies on related piperidine derivatives suggest that they may inhibit viral replication through interference with viral entry or replication mechanisms .
  • Antibacterial and Antifungal Properties : The structural features of the compound may also confer antibacterial and antifungal activities, as seen in related studies involving piperidine derivatives .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
3-[(Methylsulfamoyl)amino]phenyl piperidine-1-carboxylateModerate antiviral activityEffective against CVB-2 and HSV-1 .
3-[(Ethylsulfamoyl)amino]phenyl piperidine-1-carboxylateAntibacterial propertiesInhibits growth of certain bacterial strains .
3-[(Propylsulfamoyl)amino]phenyl piperidine-1-carboxylateAntifungal activityEffective against various fungal pathogens .

Case Studies

  • Antiviral Screening : A study evaluated the antiviral properties of various piperidine derivatives, including those structurally similar to this compound. The results indicated significant protection against viral strains, highlighting the potential for further development as antiviral agents .
  • Toxicity Assessment : In vitro cytotoxicity assays demonstrated that certain derivatives had acceptable safety profiles, with CC50 values indicating moderate toxicity levels in mammalian cell lines. This suggests that careful optimization could yield compounds with therapeutic potential while minimizing adverse effects .

Q & A

Basic Question: What are the optimal synthetic routes for 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis of piperidine carboxylates typically involves multi-step protocols, including:

  • Step 1: Protection of the piperidine ring using tert-butyl or benzyl groups to prevent unwanted side reactions .
  • Step 2: Functionalization of the phenyl group via sulfonylation or amidation. For dimethylsulfamoyl groups, sulfamoyl chloride may react with aniline derivatives under anhydrous conditions with triethylamine as a catalyst .
  • Step 3: Deprotection of the piperidine ring using acidic (e.g., TFA) or catalytic hydrogenation conditions .
    Standardization: Monitor reactions using TLC for intermediate verification and NMR for structural confirmation . Optimize solvent systems (e.g., dichloromethane or acetonitrile) and reaction times based on kinetic studies .

Advanced Question: How can computational methods like quantum chemical calculations improve reaction pathway design for this compound?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations with experimental data to predict reaction outcomes:

  • Use density functional theory (DFT) to model transition states and identify low-energy pathways for sulfonylation or piperidine functionalization .
  • Apply machine learning to analyze spectroscopic data (e.g., IR or NMR) for real-time adjustments in solvent polarity or catalyst selection .
  • Validate predictions with small-scale experiments to refine computational models iteratively .

Basic Question: Which analytical techniques are critical for characterizing intermediates and final products?

Methodological Answer:

  • NMR Spectroscopy: Confirm regiochemistry of the dimethylsulfamoyl group (e.g., singlet for N-methyl protons at δ 2.8–3.2 ppm) and piperidine ring conformation .
  • HPLC-MS: Quantify purity (>95%) and detect trace byproducts from incomplete sulfonylation .
  • IR Spectroscopy: Identify carbonyl stretches (~1730 cm⁻¹ for carboxylate esters) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

Advanced Question: How can stereochemical challenges during synthesis be addressed, particularly for chiral centers in the piperidine ring?

Methodological Answer:

  • Chiral Resolving Agents: Use (R)- or (S)-1-phenylethylamine to separate enantiomers via diastereomeric salt formation .
  • Asymmetric Catalysis: Employ palladium-catalyzed coupling or enzymatic resolution to control stereochemistry at the piperidine C3/C4 positions .
  • Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during sulfamoylation .

Basic Question: What purification strategies are recommended for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization: Use methanol or ethanol to remove polar impurities; monitor crystal growth via microscopy .
  • Column Chromatography: Employ silica gel with gradient elution (hexane:ethyl acetate) for intermediates. For final products, use reverse-phase C18 columns with acetonitrile/water .
  • Vacuum Distillation: Purify liquid intermediates under reduced pressure to avoid thermal decomposition .

Advanced Question: How should researchers address contradictory bioactivity data across different assays?

Methodological Answer:

  • Assay Validation: Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • Structural Profiling: Perform X-ray crystallography or molecular docking to verify target binding modes .
  • Batch Analysis: Check for impurities (e.g., residual solvents) via GC-MS that may interfere with biological activity .

Basic Question: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture Sensitivity: Store under inert gas (argon) with desiccants due to hydrolyzable sulfonamide and ester groups .
  • Temperature Control: Keep at –20°C for long-term storage; avoid freeze-thaw cycles .
  • Light Sensitivity: Use amber vials to prevent photodegradation of the aromatic ring .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Functional Group Replacement: Substitute the dimethylsulfamoyl group with trifluoromethylsulfonyl or phosphonamide groups to enhance metabolic stability .
  • LogP Optimization: Introduce fluorine atoms or methyl groups to balance hydrophobicity and blood-brain barrier permeability .
  • Protease Resistance: Modify the piperidine ring with bulky substituents (e.g., tert-butyl) to reduce enzymatic cleavage .

Basic Question: What role does the dimethylsulfamoyl group play in biological interactions?

Methodological Answer:

  • Hydrogen Bonding: The sulfonamide NH and S=O groups form hydrogen bonds with target proteins (e.g., kinases or GPCRs) .
  • Electrostatic Effects: The electron-withdrawing sulfamoyl group polarizes the phenyl ring, enhancing π-π stacking with aromatic residues .
  • Metabolic Stability: The N,N-dimethyl group reduces oxidative deamination compared to primary amines .

Advanced Question: How can mechanistic studies resolve discrepancies in reaction yields during scale-up?

Methodological Answer:

  • Microreactor Screening: Use flow chemistry to identify mass transfer limitations or exothermic hotspots in sulfonylation steps .
  • In Situ Spectroscopy: Monitor reaction progress via Raman or FTIR to detect intermediate accumulation .
  • Design of Experiments (DoE): Apply factorial design to optimize variables (e.g., temperature, stoichiometry) and mitigate batch-to-batch variability .

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